3-Amino-2-(3-methoxyphenyl)propanoic acid

Catalog No.
S12991433
CAS No.
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-(3-methoxyphenyl)propanoic acid

Product Name

3-Amino-2-(3-methoxyphenyl)propanoic acid

IUPAC Name

3-amino-2-(3-methoxyphenyl)propanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)

InChI Key

LNTQBWYEEYBVAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CN)C(=O)O

3-Amino-2-(3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO3\text{C}_{10}\text{H}_{13}\text{NO}_{3}. It is a derivative of phenylalanine, characterized by a methoxy group located at the para position of the phenyl ring. This substitution pattern significantly influences the compound's chemical reactivity and biological interactions, making it a subject of interest in various fields such as medicinal chemistry and biochemistry .

  • Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction to form alcohols or amines, typically using hydrogen gas in the presence of palladium on charcoal.
  • Substitution: The amino and methoxy groups can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups using reagents like alkyl halides or acyl chlorides.

Major Products

  • Oxidation: Forms ketones or aldehydes.
  • Reduction: Yields alcohols or amines.
  • Substitution: Produces substituted derivatives with diverse functional groups.

Research indicates that 3-Amino-2-(3-methoxyphenyl)propanoic acid may play a role in metabolic pathways and enzyme interactions. Its structure allows it to act as a substrate for specific enzymes, leading to the formation of biologically active metabolites. These metabolites can interact with various receptors and signaling pathways, potentially influencing cellular processes .

Several methods exist for synthesizing 3-Amino-2-(3-methoxyphenyl)propanoic acid:

  • Starting from Phenylalanine Derivatives: The synthesis often begins with phenylalanine, which is modified through methylation and subsequent reactions to introduce the methoxy group.
  • Direct Amination: The introduction of the amino group can be achieved through direct amination of suitable precursors.
  • Multi-step Synthesis: A more complex synthetic route may involve several steps, including protection-deprotection strategies and functional group transformations to achieve the desired final product .

The compound has diverse applications:

  • Chemistry: Used as a building block in synthesizing complex organic molecules.
  • Biology: Investigated for its role in metabolic pathways and potential therapeutic effects.
  • Medicine: Explored as a precursor in drug synthesis, particularly in developing pharmaceuticals targeting neurological conditions.
  • Industry: Utilized in producing fine chemicals and pharmaceuticals .

Studies have focused on the interactions of 3-Amino-2-(3-methoxyphenyl)propanoic acid with various biological targets. Its ability to form complexes with enzymes suggests potential applications in drug design, particularly for conditions involving neurotransmitter systems. The compound's unique structural features allow it to modulate biological activity effectively, making it a candidate for further pharmacological exploration .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-Amino-2-(3-methoxyphenyl)propanoic acid:

Compound NameMolecular FormulaKey Differences
3-(2-Methoxyphenyl)propionic acidC10H12O3Methoxy group at the second position
2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acidC10H13NO4Additional hydroxyl group on the phenyl ring
3-Amino-3-(4-methoxyphenyl)propanoic acidC10H13NO3Methoxy group at the para position
(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochlorideC10H13NO4Hydroxyl group addition

Uniqueness

The uniqueness of 3-Amino-2-(3-methoxyphenyl)propanoic acid lies in its specific substitution pattern, which affects its reactivity and interactions within biological systems. The combination of both amino and methoxy groups contributes to its versatility in

XLogP3

-1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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